molecular formula C26H29N5OS B2774710 2-(BENZYLSULFANYL)-9-[4-(DIETHYLAMINO)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE CAS No. 536981-07-4

2-(BENZYLSULFANYL)-9-[4-(DIETHYLAMINO)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE

Cat. No.: B2774710
CAS No.: 536981-07-4
M. Wt: 459.61
InChI Key: YXNAETYQXMWOCR-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-9-[4-(DIETHYLAMINO)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-9-[4-(DIETHYLAMINO)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves multiple steps:

    Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with benzylthiol.

    Attachment of the diethylamino phenyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazoloquinazoline core, potentially leading to the opening of the ring structure.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Reduced triazoloquinazoline derivatives: From reduction reactions.

    Functionalized derivatives: From substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly for its potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Research: The compound can be used as a tool to study various biological pathways and mechanisms.

    Industrial Applications: It may find use in the development of new materials with specific properties, such as luminescence or conductivity.

Mechanism of Action

The exact mechanism of action of 2-(BENZYLSULFANYL)-9-[4-(DIETHYLAMINO)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. This interaction may involve binding to the active site of an enzyme or receptor, thereby inhibiting or activating its function.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[4,3-a]quinoxalines: Known for their anticancer and antimicrobial activities.

    1,2,4-triazino[4,3-a]quinoxalines: Also exhibit significant biological activities.

    1,2,4-triazolo[5,1-c][1,2,4]triazines: Used in the design of energetic materials.

Uniqueness

2-(BENZYLSULFANYL)-9-[4-(DIETHYLAMINO)PHENYL]-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties

Properties

IUPAC Name

2-benzylsulfanyl-9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5OS/c1-3-30(4-2)20-15-13-19(14-16-20)24-23-21(11-8-12-22(23)32)27-25-28-26(29-31(24)25)33-17-18-9-6-5-7-10-18/h5-7,9-10,13-16,24H,3-4,8,11-12,17H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNAETYQXMWOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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